Thieno[3,4-C]pyridine
Description
Overview of Fused Pyridine (B92270) Heterocycles
Fused pyridine heterocycles are organic compounds where a pyridine ring is fused to another ring, which can be either carbocyclic or another heterocycle. These bicyclic or polycyclic structures often exhibit enhanced chemical stability, distinct electronic properties, and versatile reactivity compared to their individual constituent rings. ias.ac.in The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a prominent feature in many natural products and enzymes involved in biological redox reactions. benthamdirect.com
The fusion of a pyridine ring with other heterocyclic systems, such as furan, pyrrole, or thiophene (B33073), creates a rigid and planar molecular architecture. ias.ac.in This structural characteristic can facilitate more efficient interactions with biological targets, making these compounds highly valuable in the design of pharmaceuticals for complex diseases. ias.ac.in The diverse biological activities displayed by pyridine derivatives are extensive, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Consequently, the synthesis and study of fused pyridine heterocycles remain an active and important area of chemical research, driving advancements in both applied and basic chemistry. ias.ac.in
Classification and Isomerism within Thienopyridines
Thienopyridines are a specific class of fused pyridine heterocycles where a thiophene ring is fused to a pyridine ring. The fusion of these two five- and six-membered rings can occur in various ways, leading to structural isomerism. researchgate.net Based on the mode of annulation (the way the rings are fused), six possible isomers of thienopyridine exist. researchgate.netirma-international.orgresearchgate.net
These isomers can be grouped into two main categories:
Fusion involving the 2- or 5-position of the thiophene ring: This leads to the formation of four isomers: thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, and thieno[3,2-c]pyridine (B143518). irma-international.org
Fusion involving the 3- and 4-positions of the thiophene ring: This results in the creation of two isomers: thieno[3,4-b]pyridine and the subject of this article, Thieno[3,4-c]pyridine . irma-international.org
The different arrangements significantly influence the chemical and physical properties of the resulting compounds.
| Isomer Name | Systematic Name | Fusion Pattern |
|---|---|---|
| thieno[2,3-b]pyridine | 4-Azathianaphthene | Thiophene fused at ias.ac.innih.gov positions to pyridine 'b' face |
| thieno[3,2-b]pyridine | 7-Azathianaphthene | Thiophene fused at ias.ac.innih.gov positions to pyridine 'b' face |
| thieno[2,3-c]pyridine | 5-Azathianaphthene | Thiophene fused at ias.ac.innih.gov positions to pyridine 'c' face |
| thieno[3,2-c]pyridine | 6-Azathianaphthene | Thiophene fused at ias.ac.innih.gov positions to pyridine 'c' face |
| thieno[3,4-b]pyridine | 2-Azathianaphthene | Thiophene fused at ias.ac.inimist.ma positions to pyridine 'b' face |
| This compound | 1-Azathianaphthene | Thiophene fused at ias.ac.inimist.ma positions to pyridine 'c' face |
Historical Context and Early Research on this compound
While the chemistry of the first four thienopyridine isomers has been extensively investigated for decades, with thieno[2,3-b]pyridines first mentioned as early as 1913, the isomers resulting from fusion at the 3- and 4-positions of thiophene remained theoretical constructs for much longer. researchgate.netigi-global.com
The first successful synthesis of This compound and its isomer, thieno[3,4-b]pyridine, was reported in 1970. irma-international.orgigi-global.com A US patent filed in that era details the preparation of these previously elusive compounds. google.com The synthesis of 1,3-dihydrothis compound, a precursor, was achieved from 3,4-bis(chloromethyl)pyridine (B1590827) hydrochloride. This intermediate was then converted to the final aromatic this compound. google.com This breakthrough completed the synthesis of all six theoretically possible thienopyridine isomers, opening a new, albeit less explored, chapter in the chemistry of this heterocyclic family.
Significance and Research Gaps Pertaining to this compound
The thienopyridine skeleton is recognized as a privileged scaffold in medicinal chemistry, largely due to the combination of the pi-electron-rich thiophene unit and the pi-electron-deficient pyridine ring. irma-international.org This electronic arrangement is a key feature in clinically used drugs like Ticlopidine and Clopidogrel, which are derivatives of the more common thieno[2,3-b]pyridine isomer. igi-global.com
Despite the high pharmacological potential of the general thienopyridine structure, a significant research gap exists concerning the thieno[3,4-c] and thieno[3,4-b] isomers. irma-international.orgigi-global.com Literature on these specific compounds is described as scarce and disembodied. researchgate.netscielo.br Early research and subsequent studies have indicated that these two isomers are significantly less stable compared to the other four. irma-international.orgigi-global.com This inherent instability likely contributes to the limited number of studies and the challenges in synthesizing and manipulating their derivatives. The unexhausted potential of thienopyridine derivatives as synthons continues to attract chemists, but the focus has overwhelmingly remained on the more stable and accessible isomers, leaving the properties and potential applications of This compound largely unexplored. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
270-83-7 |
|---|---|
Molecular Formula |
C7H5NS |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
thieno[3,4-c]pyridine |
InChI |
InChI=1S/C7H5NS/c1-2-8-3-7-5-9-4-6(1)7/h1-5H |
InChI Key |
QXWYLVQTEJWMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CSC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,4 C Pyridine and Its Derivatives
Classical and Established Synthetic Routes
Historically, the synthesis of thienopyridine isomers has often relied on multi-step sequences starting from either a pre-formed thiophene (B33073) or pyridine (B92270) ring, followed by the annulation of the second ring. scielo.brresearchgate.netresearchgate.net Classical methods for related isomers, which can inform strategies for the [3,4-c] system, often involve condensation reactions. For instance, the Hantzsch pyridine synthesis, which condenses a β-ketoester with an aldehyde and ammonia, represents a fundamental approach to the pyridine ring system that can be adapted for fused heterocycles. beilstein-journals.org Another established method involves the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes, key precursors that can then be cyclized to form the fused pyridine ring. researchgate.netnih.gov
One documented classical approach involves the cyclization of appropriately substituted thiophene precursors. For example, the reaction of 3-cyanomethyl-4-aminothiophenes with suitable reagents can lead to the formation of the fused pyridine ring. The specific reagents and conditions dictate the final substitution pattern on the pyridine moiety. While effective, these classical routes can sometimes require harsh reaction conditions, multiple steps, and may generate significant waste, which has prompted the development of more modern techniques.
Strategies Involving Key Precursors and Building Blocks
The strategic selection of precursors and building blocks is fundamental to the successful synthesis of the thieno[3,4-c]pyridine ring system. The final cyclization step is often the key bond-forming event that defines the heterocyclic core.
The formation of the this compound system is typically achieved through an intramolecular cyclization reaction of a suitably functionalized precursor. researchgate.net This precursor must contain both the thiophene and the nascent pyridine components, or moieties that can be transformed into them.
One effective strategy involves the preparation of pyridine-3-carbonitriles, which are then coupled with aryl diazonium salts to produce 5-arylhydrazonopyridine-3-carbonitriles. researchgate.net These intermediates can undergo further cyclization to form the thieno[3,4-c]pyridinone ring system. This approach demonstrates a multi-step synthesis where the final, crucial ring-closing step yields the desired heterocyclic scaffold. researchgate.net Another approach involves the reaction of enaminones with bifunctional reactants, which under specific conditions can lead to the formation of thienoazines, including this compound derivatives. researchgate.net The choice of solvent and catalyst can be critical in directing the reaction towards the desired product. researchgate.net
Multi-Component Reactions in Thienopyridine Synthesis
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This strategy is particularly valuable for creating libraries of heterocyclic compounds for pharmaceutical and materials science research. In the context of thienopyridine synthesis, MCRs offer a streamlined alternative to traditional multi-step methods. However, it is noteworthy that literature detailing MCRs specifically for the this compound isomer is limited, reflecting the general scarcity of synthetic data for this particular scaffold compared to its other isomers. scielo.br
Despite the limited specific examples, research has demonstrated the successful application of MCR principles for the synthesis of this compound derivatives, particularly thieno[3,4-c]pyridinones. A notable example is an environmentally benign, solvent-free multicomponent approach to synthesize polyfunctionally substituted thieno[3,4-c]pyridinones. researchgate.net
This reaction proceeds under neat (solvent-free) conditions, often accelerated by microwave or ultrasound irradiation, which aligns with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net The core of this transformation involves the reaction between bifunctional reactants like enaminones and other activated methylene (B1212753) compounds. researchgate.net For instance, researchers have described the synthesis of a series of poly-functional thieno[3,4-c]pyridinones using a solvent-less and environmentally friendly technique. researchgate.net While the full mechanistic details and substrate scope require consulting the specific primary literature, the general approach highlights a promising pathway toward the this compound core.
The table below outlines a representative scheme for such a multi-component reaction leading to a thieno[3,4-c]pyridinone derivative, based on the described methodologies.
Table 1: Example of a Multi-Component Reaction for Thieno[3,4-c]pyridinone Synthesis
| Reactant A | Reactant B | Reactant C & Conditions | Product |
|---|
Other well-established MCRs, such as the Gewald, Biginelli, Ugi, and Passerini reactions, are extensively used to generate various heterocyclic scaffolds, including other thienopyridine isomers. scielo.br These reactions typically involve the condensation of aldehydes, active methylene compounds, amines, isocyanides, or other reactive species to rapidly build molecular complexity. While direct application of these named MCRs to produce the this compound skeleton is not prominently documented in the surveyed literature, their versatility suggests potential applicability, warranting further investigation in this area.
Reactivity and Mechanistic Insights into Thieno 3,4 C Pyridine
Electrophilic Reactions
Detailed experimental studies on the electrophilic substitution reactions directly on the aromatic thieno[3,4-c]pyridine core are not extensively documented in the available literature. For other, more stable thienopyridine isomers, such as thieno[2,3-b]pyridine (B153569), kinetic studies of reactions like nitration have been performed to determine the reactivity of the ring system. rsc.org However, due to the noted instability and the limited availability of research on the [3,4-c] isomer, analogous data for this specific scaffold is not readily found. igi-global.comresearchgate.net
Nucleophilic Substitution and Addition Reactions
Intramolecular Cyclization and Rearrangement Processes
The synthesis of the this compound ring system itself provides the most relevant examples of intramolecular processes. The formation of this scaffold often relies on the cyclization or rearrangement of appropriately substituted precursors.
One documented synthesis of this compound involves a thermal rearrangement of a sulfoxide (B87167) intermediate. The process begins with the preparation of 1,3-dihydrothis compound, which is then oxidized to form 1,3-dihydrothis compound 2-oxide. The final step to achieve the aromatic this compound involves heating a solution of this sulfoxide in the presence of activated alumina (B75360), which facilitates an intramolecular elimination/rearrangement to yield the target heterocycle.
Another general strategy that highlights intramolecular cyclization involves the reaction of a 2-thioxopyridine-3-carbonitrile derivative with a halo compound. The initial S-alkylation is followed by a base-catalyzed intramolecular cyclization, where a carbanion attacks the nitrile group, leading to the formation of a fused aminothiophene ring, thereby constructing the thienopyridine core. nih.gov While this Thorpe-Ziegler type cyclization is broadly applied for thienopyridine synthesis, its specific application to yield the [3,4-c] isomer would depend on the starting pyridine (B92270) substitution pattern. researchgate.netnih.gov
Derivatization and Functionalization Strategies
Functionalization strategies for the this compound system are primarily illustrated through the modification of its precursors. For example, the synthesis of the parent aromatic compound relies on the functionalization of a dihydro- intermediate. ontosight.ai
A key derivatization is the oxidation of 1,3-dihydrothis compound using an oxidizing agent like iodobenzene (B50100) dichloride to produce the corresponding sulfoxide, 1,3-dihydrothis compound 2-oxide. This sulfoxide is a critical intermediate that is subsequently converted to the fully aromatic system.
The table below outlines the key steps in the synthesis and functionalization leading to this compound.
| Starting Material/Intermediate | Reagent(s) | Product | Transformation Type |
|---|---|---|---|
| 1,3-dihydrothis compound | Iodobenzene dichloride, aq. acetonitrile, triethylamine | 1,3-dihydrothis compound 2-oxide | Oxidation (Functionalization) |
| 1,3-dihydrothis compound 2-oxide | Activated alumina, heat, reduced pressure | This compound | Elimination/Rearrangement |
Utility as Chemical Synthons in Organic Transformations
The potential for thienopyridine derivatives to serve as valuable synthons in organic chemistry for creating previously inaccessible transformations has been noted. researchgate.net However, much like other aspects of its chemistry, the specific use of this compound as a building block for further organic transformations is not widely reported. The focus of existing research is predominantly on the synthesis of the heterocyclic core itself rather than its application in subsequent synthetic steps. scielo.brigi-global.com The development of nicotinamide (B372718) derivatives and their use in preparing condensed thieno[2,3-b]pyridines showcases how one heterocyclic system can be a synthon for another, highlighting a potential area for future investigation with the less-explored [3,4-c] isomer. nih.govacs.org
Spectroscopic and Structural Characterization of Thieno 3,4 C Pyridine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of thieno[3,4-c]pyridine analogues, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals for the aromatic protons. For instance, in certain derivatives, the aromatic protons appear in the range of δ 7.2–8.5 ppm. In a study of 3-amino-2-cyanopent-2-enedinitrile derivatives, a singlet corresponding to a methylene (B1212753) proton was observed at δ 5.50 ppm in DMSO solution. researchgate.net For some thieno[3,4-c]pyridinone derivatives, a singlet for the pyridine-H was noted at δ 5.58 ppm. derpharmachemica.com
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information on the carbon framework of the this compound system. For thieno[3,2-c]pyridine-4-carbonitrile, the C-7a carbon signal appears at δ 148.1 ppm. researchgate.net In derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5] thieno[3,2-d] pyrimidin-8-ones, the signals for the CH and C=O groups of the pyrimidine (B1678525) ring are observed at 146.4–149.0 ppm and 157.5–161.2 ppm, respectively. mdpi.com The chemical shifts in thieno[2,3-b]- and thieno[3,2-b]pyridines have been extensively studied, revealing correlations between the substituent position and the chemical shift. researchgate.net
Table 1: Representative ¹H NMR Data for this compound Analogues
| Compound/Derivative Class | Solvent | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| Thieno-pyridine derivatives | - | 7.2–8.5 | Aromatic protons |
| 3-Amino-2-cyanopent-2-enedinitrile derivative | DMSO | 5.50 | Methylene proton |
| Thieno[3,4-c]pyridinone derivative | - | 5.58 | Pyridine-H |
| Pyrido[3,4-d]pyridazine derivative | DMSO-d6 | 6.99 | CH=C group |
| Pyrido[3,4-d]pyridazine derivative | DMSO-d6 | 7.09 | Pyridazine H-3 |
Table 2: Representative ¹³C NMR Data for this compound Analogues
| Compound/Derivative Class | Solvent | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| Thieno[3,2-c]pyridine-4-carbonitrile | CDCl₃ | 148.1 | C-7a |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5] thieno[3,2-d] pyrimidin-8-ones | - | 146.4–149.0 | CH (pyrimidine ring) |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5] thieno[3,2-d] pyrimidin-8-ones | - | 157.5–161.2 | C=O (pyrimidine ring) |
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its analogues by detecting the vibrational frequencies of chemical bonds.
Key characteristic absorption bands for thienopyridine derivatives include:
C=O stretch: For ester carbonyl groups, this band typically appears in the range of 1700–1680 cm⁻¹. vulcanchem.com
C=N/C=C stretches: These absorptions, indicative of the aromatic system, are found between 1600–1450 cm⁻¹. vulcanchem.com
S-C vibration: The thiophene (B33073) ring is characterized by a vibration in the 700–600 cm⁻¹ region. vulcanchem.com
NH/NH₂ stretches: In amino-substituted derivatives, these bands are observed in the region of 3490-3350 cm⁻¹. scispace.com
CN stretch: For cyano-substituted derivatives, a sharp absorption band is seen around 2260-2218 cm⁻¹. scispace.comarkat-usa.org
For example, in a study of 3-amino-5-butyl-7-[2-(4-chlorophenyl)hydrazono]-7H-thieno[3,4-c]pyridine-4,6-dione, characteristic IR bands were observed at 3399 and 3297 cm⁻¹ for the NH₂ group, and at 3102 cm⁻¹ for the aromatic CH. scispace.com
Table 3: Characteristic IR Absorption Bands for this compound Analogues
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Ester Carbonyl | C=O stretch | 1700–1680 | vulcanchem.com |
| Aromatic System | C=N/C=C stretches | 1600–1450 | vulcanchem.com |
| Thiophene Ring | S-C vibration | 700–600 | vulcanchem.com |
| Amino Group | NH/NH₂ stretches | 3490–3350 | scispace.com |
| Cyano Group | C≡N stretch | 2260–2218 | scispace.comarkat-usa.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds with high accuracy. vulcanchem.com The fragmentation patterns observed in the mass spectra can also provide structural information. For instance, the mass spectrum of a thieno[2,3-d]pyrimidine (B153573) derivative showed a molecular ion peak that confirmed its molecular weight. mdpi.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive proof of the molecular structure of this compound analogues in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
For example, the crystal structure of a thieno[3,2-c]pyridin-4-one derivative revealed the presence of hydrogen bonding interactions in the solid state. rsc.org The distance for N-H···O hydrogen bonds were measured to be in the range of 2.2219(15) to 2.8187(16) Å. rsc.org In another study, the crystal structure of a 3-amino-thieno[2,3-b]pyridine derivative showed that the thieno[2,3-b]pyridine (B153569) ring system is essentially planar. nih.gov The molecules were linked into a zigzag sheet through intermolecular N—H···O and N—H···N hydrogen bonds. nih.gov The bond angles for C-S-C in thienopyridine ring systems are typically around 90.7 ± 0.6°, and C-S bond lengths are approximately 1.73 ± 0.02 Å. researchgate.net
Table 4: Selected X-ray Crystallographic Data for Thienopyridine Analogues
| Compound/Derivative | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Thieno[3,2-c]pyridin-4-one derivative | - | - | Hydrogen bonding interactions (N-H···O distances: 2.2219(15) - 2.8187(16) Å) | rsc.org |
| Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate | Monoclinic | P2₁/n | Planar thieno[2,3-b]pyridine ring system, intermolecular N—H···O and N—H···N hydrogen bonds | nih.gov |
| Thieno[3,2-b]pyridine-2-carbonitrile and related compounds | - | - | C-S-C bond angle: 90.7 ± 0.6°, C-S bond length: 1.73 ± 0.02 Å | researchgate.net |
Electrochemical Characterization Techniques
Electrochemical methods, such as cyclic voltammetry (CV), are utilized to investigate the redox properties of this compound and its analogues. These techniques provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding their electronic behavior and potential applications in electronic devices.
The oxidation and reduction potentials determined from CV measurements correspond to the removal of electrons from the HOMO and the addition of electrons to the LUMO, respectively. mdpi.com For instance, the LUMO of bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP) was found to be at -1.70 V (vs. Ag/Ag⁺). rsc.org Upon coordination to a ruthenium(II) center, the electron density donation from the ligand to the metal results in a significant shift of the reduction potential. rsc.org
Computational and Theoretical Studies on Thieno 3,4 C Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic landscape of thieno[3,4-c]pyridine. One of the key methods employed is Density Functional Theory (DFT), which has been utilized to study the structures, electronic properties, and chemical reactivities of various thienopyridine isomers. For this compound, calculations performed at the B3LYP/6-31G(d) level of theory reveal a planar configuration for its optimized geometry. tandfonline.com
The electronic properties are largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the molecule's behavior in chemical reactions and its potential applications in materials science. For this compound, the calculated energies for HOMO and LUMO are -6.45 eV and -1.06 eV, respectively. tandfonline.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.45 |
| ELUMO | -1.06 |
| Energy Gap (ΔE) | 5.39 |
Data sourced from a DFT study at the B3LYP/6-31G(d) level of theory. tandfonline.com
Density Functional Theory (DFT) for Molecular Properties
Density Functional Theory (DFT) is a versatile computational method used to determine a wide range of molecular properties beyond just the electronic structure. For this compound and its isomers, DFT calculations have been instrumental in predicting various chemical reactivity parameters that provide a quantitative measure of their relative stabilities and reactivities. tandfonline.com
These parameters include the total energy (E), ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronic chemical potential (μ), and electrophilicity (ω). These descriptors are derived from the HOMO and LUMO energies and offer a deeper understanding of the molecule's electronic behavior. For instance, chemical hardness is a measure of resistance to deformation or change in the electron distribution, while electrophilicity is a measure of the energy lowering of a system when it accepts electrons.
Table 2: Molecular Properties of this compound Calculated using DFT
| Property | Value | Unit |
|---|---|---|
| Total Energy (E) | -587.799 | hartree |
| Ionization Potential (I) | 6.45 | eV |
| Electron Affinity (A) | 1.06 | eV |
| Chemical Hardness (η) | 2.69 | eV |
| Chemical Softness (S) | 0.18 | eV-1 |
| Electronic Chemical Potential (μ) | -3.75 | eV |
| Electrophilicity (ω) | 2.61 | eV |
Calculations performed using the B3LYP/6-31G(d) method. tandfonline.com
Furthermore, DFT calculations can also predict physical properties such as the dipole moment. The calculated dipole moment for this compound is 2.37 Debye, which provides insight into the molecule's polarity and its potential interactions with other polar molecules and electric fields. tandfonline.com
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for visualizing the three-dimensional structure of molecules and exploring their possible conformations. For this compound, computational studies have shown that the fused ring system results in a planar optimized geometry. tandfonline.com This planarity is a significant feature, as it influences the packing of molecules in the solid state and affects the electronic conjugation within the molecule.
Theoretical Prediction of Reactivity and Stability
Theoretical calculations provide a framework for predicting the chemical reactivity and stability of molecules like this compound. The reactivity descriptors calculated using DFT, as shown in Table 2, offer a quantitative basis for these predictions. tandfonline.com
The stability of a molecule can be related to its total energy and its chemical hardness. A lower total energy generally corresponds to a more stable isomer. When comparing different thienopyridine isomers, their relative total energies can indicate their thermodynamic stability. tandfonline.com The chemical hardness (η) is another indicator of stability; molecules with a larger HOMO-LUMO gap and consequently higher hardness are generally more stable and less reactive. tandfonline.com
The electronic chemical potential (μ) indicates the tendency of electrons to escape from the system. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. Among several isomeric structures, selenopheno[3,4-c]pyridine was found to have the highest electrophilicity and minimum chemical hardness, suggesting it is more reactive than its thieno- and furo- counterparts. tandfonline.com
These theoretical predictions of reactivity are invaluable for guiding synthetic efforts and for understanding the behavior of this compound in various chemical environments. By identifying the most likely sites for electrophilic or nucleophilic attack, for example, through the analysis of frontier orbital densities, computational studies can provide a roadmap for the functionalization of this heterocyclic system.
Applications of Thieno 3,4 C Pyridine Derivatives in Advanced Materials
Organic Electronic and Optoelectronic Materials
Organic Electrochemical Transistors (OECTs)
In contrast, significant research has been published on isomers like thieno[3,2-c]pyridine (B143518) . For instance, derivatives of thieno[3,2-c]pyridine-4,6-dione have been synthesized and incorporated into donor-acceptor conjugated polymers. These materials have been investigated for their performance in Organic Field-Effect Transistors (OFETs), demonstrating p-type or ambipolar charge transport characteristics with notable charge carrier mobilities acs.orgrsc.org.
Coordination Chemistry and Supramolecular Assemblies
Similarly, a detailed investigation of the literature did not yield specific studies on the use of thieno[3,4-c]pyridine derivatives in the following contexts:
Ligand Design for Metal Complexes
Multimetallic Systems for Energy Conversion and Sensing
The exploration of multimetallic systems, which feature multiple metal centers held in close proximity by organic ligands, is a burgeoning field in materials science. These systems often exhibit unique electronic, catalytic, and photophysical properties arising from the cooperative interactions between the metal ions. Such properties make them highly attractive for applications in energy conversion (e.g., artificial photosynthesis, water splitting, and fuel cells) and chemical sensing.
A comprehensive search of available scientific databases and research articles did not yield specific examples or detailed research findings on multimetallic complexes derived from the this compound scaffold for the explicit purposes of energy conversion and sensing. The existing body of literature on thienopyridine isomers tends to focus on:
Other Isomeric Scaffolds: A significant portion of research investigates other isomers such as thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine, and thieno[3,2-c]pyridine in various applications, including pharmaceuticals and organic electronics.
Monomeric Metal Complexes: While metal complexes of thienopyridine derivatives have been synthesized, the focus has predominantly been on single-metal-ion systems.
Alternative Ligands for Multimetallic Systems: Research on multimetallic systems for energy conversion and sensing has largely utilized other nitrogen-containing heterocyclic ligands, such as bipyridines, terpyridines, and phenanthrolines, to construct multinuclear metal assemblies.
The absence of specific data on this compound-based multimetallic systems means that detailed research findings, performance data, and comparative analyses in the context of energy conversion and sensing applications are not available at present. Consequently, the generation of data tables illustrating such findings is not possible.
Future research may yet explore the potential of this compound derivatives as bridging ligands for the construction of novel multimetallic architectures. The unique electronic properties conferred by the fusion of the thiophene (B33073) and pyridine (B92270) rings could lead to the development of advanced materials with interesting catalytic and sensing capabilities. However, based on the currently accessible scientific literature, this remains a prospective area of investigation rather than an established field of study.
Conclusion and Future Outlook in Thieno 3,4 C Pyridine Research
Summary of Key Research Findings
Research into the thieno[3,4-c]pyridine system has primarily concentrated on the synthesis of the core structure and the development of its derivatives for applications in organic electronics.
One of the foundational synthetic routes to the parent This compound involves a multi-step process starting from 2,3-dimethylpyridine. researchgate.net This method includes photochlorination to form a bis(chloromethyl) compound, which then undergoes condensation with sodium sulfide. Subsequent oxidation to a sulfoxide (B87167) followed by catalytic dehydration using alumina (B75360) yields the final this compound structure. researchgate.net
More recent and impactful research has focused on derivatives, specifically polymers incorporating the thieno[3,4-c]pyrrole-4,6-dione (B1257111) moiety. These materials have been synthesized via direct C-H arylation polymerization, a method noted for being environmentally friendly and step-economical. bwise.kr This approach has successfully produced high molecular weight homopolymers. bwise.kr Key findings from the characterization of these polymers reveal their potential as electron-accepting materials. They exhibit low-lying HOMO and LUMO energy levels, with band gaps in the range of 2.08–2.13 eV. bwise.krnih.gov Thin-film transistors fabricated using these polymers have demonstrated promising electron mobility, highlighting their suitability for organic electronic devices. bwise.krnih.gov
Challenges and Opportunities in Synthesis and Derivatization
The synthesis and derivatization of thieno[3,4-c]pyridines present both hurdles and prospects for innovation.
Challenges:
Limited Synthetic Routes: The documented synthesis of the parent this compound involves multiple steps and potentially harsh conditions (e.g., photochlorination), which can limit yield and accessibility. researchgate.net There is a clear need for more efficient, high-yielding, and scalable synthetic methodologies.
Scarcity of Literature: Compared to its isomers like thieno[2,3-b]pyridine (B153569) or thieno[3,2-b]pyridine, the this compound core is significantly less explored. This lack of foundational research hinders the rapid development of new derivatives and applications.
Opportunities:
Modern Synthetic Methods: There is a substantial opportunity to apply modern cross-coupling reactions and C-H activation strategies to build the this compound core and its derivatives with greater efficiency and functional group tolerance.
Derivatization for New Properties: The successful synthesis of polymers from thieno[3,4-c]pyrrole-4,6-dione highlights a significant opportunity. bwise.krnih.gov By systematically modifying the substituents on the thiophene (B33073) and pyridine (B92270) rings, researchers can fine-tune the electronic and physical properties of these materials for specific applications. This includes modulating solubility, film morphology, and charge transport characteristics.
Future Directions in Materials Science Applications
The unique electronic properties of this compound derivatives, particularly the electron-deficient nature of the thieno[3,4-c]pyrrole-4,6-dione unit, position them as promising candidates for advanced materials. bwise.kr
Future research is expected to focus on several key areas:
Organic Photovoltaics (OPVs): The low-lying LUMO levels of polymers based on thieno[3,4-c]pyrrole-4,6-dione make them excellent candidates for use as electron acceptors in all-polymer solar cells. bwise.krnih.gov Future work will likely involve pairing these acceptors with suitable polymer donors to optimize device efficiency and stability.
Organic Thin-Film Transistors (OTFTs): The demonstrated electron mobility of up to 2.11 × 10⁻³ cm² V⁻¹ s⁻¹ is a strong starting point. bwise.krnih.gov Further optimization of the polymer backbone and processing conditions could lead to n-channel and ambipolar transistors with higher performance for use in flexible electronics and displays.
Electrochromic Materials: The ability to tune the bandgap and energy levels through derivatization suggests that this compound-based polymers could be developed for electrochromic applications, where a material changes color in response to an electrical potential.
Below is a table summarizing the key electronic and performance properties of homopolymers derived from thieno[3,4-c]pyrrole-4,6-dione, which underscore their potential in materials science.
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) |
| P1 | -5.64 | -3.74 | 2.13 | 2.11 × 10⁻³ |
| P2 | -5.61 | -3.72 | 2.13 | Not Reported |
| P3 | -5.64 | -3.89 | 2.08 | Not Reported |
| Data sourced from Polymers. bwise.krnih.gov |
Broader Impact of this compound in Chemical Sciences
The exploration of the this compound scaffold, while still in its early stages, contributes significantly to the broader field of chemical sciences. It expands the library of available heterocyclic building blocks for both materials and medicinal chemistry. The investigation into its derivatives pushes the boundaries of synthetic chemistry, requiring the development of novel and efficient routes to access this specific isomeric arrangement. researchgate.net
In materials science, the development of electron-deficient polymers from this compound derivatives provides a valuable alternative to more common fullerene-based acceptors in organic electronics. bwise.krnih.gov This work diversifies the toolkit available to material chemists and physicists, enabling new strategies for designing high-performance organic solar cells and transistors. The study of this less-common isomer enriches our fundamental understanding of structure-property relationships in conjugated systems, providing insights into how the specific fusion pattern of thiophene and pyridine rings dictates the electronic behavior of the resulting materials.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Thieno[3,4-c]pyridine derivatives, and how do reaction conditions influence product selectivity?
- Answer: this compound derivatives are synthesized via cyclocondensation of heterocyclic amines with carbonyl precursors or via one-pot multicomponent reactions. For example, Klemm et al. (1970) demonstrated that using formic acid or formamide as cyclizing agents under reflux conditions yields fused tetracyclic systems. Reaction temperature, solvent polarity, and catalyst choice (e.g., acid vs. base) critically influence regioselectivity and yield. For instance, one-pot synthesis minimizes side reactions and improves efficiency compared to stepwise methods .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?
- Answer: Multi-nuclear NMR (¹H, ¹³C, DEPT-135) is essential for distinguishing regioisomers. For example, the chemical shift of sulfur-adjacent protons in thieno-pyridine systems appears downfield (δ 7.8–8.2 ppm), while fused ring protons exhibit distinct splitting patterns. IR spectroscopy confirms functional groups like C≡N (2200–2250 cm⁻¹) or thiocarbonyl (C=S, 1100–1250 cm⁻¹). Elemental analysis (%C, %N, %S) validates purity .
Q. What methodologies are used to isolate this compound derivatives from natural sources like cyanobacteria?
- Answer: Methanolic extraction followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is effective. Anabaena variabilis yields this compound derivatives (e.g., 1,3,4,7-tetraphenyl) via HPLC purification. Challenges include low natural abundance and co-elution with lipids; orthogonal techniques like preparative TLC or recrystallization improve isolation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent introduction, ring fusion) impact the physicochemical and pharmacological properties of this compound derivatives?
- Answer: Electron-withdrawing groups (e.g., -CN, -NO₂) enhance electrophilicity and binding affinity to biological targets. Pyrazole or triazole ring fusion (e.g., pyrano[3,4-c]thieno[3,2-e]triazolo[4,3-a]pyridine) increases planarity, improving π-π stacking with DNA/enzymes. Lipophilic substituents (e.g., alkyl chains) enhance blood-brain barrier penetration, as seen in neuroactive derivatives .
Q. What computational approaches predict the drug-likeness and ADMET profiles of novel this compound analogs?
- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. QSAR models correlate logP, polar surface area, and hydrogen-bond donors with bioavailability. Tools like SwissADME or ProtoQSAR assess compliance with Lipinski’s Rule of Five. For example, derivatives with logP < 5 and molecular weight < 500 Da show favorable ADMET profiles .
Q. How can discrepancies in reported biological activities (e.g., anticonvulsant efficacy) of this compound derivatives be systematically analyzed?
- Answer: Conflicting data (e.g., weak anticonvulsant activity in PTZ models vs. MES tests) require meta-analysis of variables:
- Dose-response curves: EC₅₀ comparisons across studies.
- Assay conditions: Differences in animal models (species, seizure induction methods).
- Structural heterogeneity: Substituent effects on target engagement.
Statistical tools like ANOVA or machine learning (random forests) identify confounding factors .
Q. What experimental approaches determine the mechanism of action of this compound derivatives in neurological applications?
- Answer: Electrophysiological assays (patch-clamp) assess ion channel modulation (e.g., GABAₐ receptor potentiation). Radioligand binding studies quantify affinity for serotonin or dopamine transporters. In silico docking (AutoDock Vina) predicts binding poses to neurological targets like NMDA receptors. Behavioral assays (e.g., forced swim test) correlate SAR with anxiolytic or antidepressant effects .
Q. How can regioselectivity challenges in synthesizing this compound-based fused heterocycles be addressed?
- Answer: Microwave-assisted synthesis reduces reaction time and improves regiocontrol. Directed ortho-metalation (DoM) with lithium amides or Grignard reagents directs substituents to specific positions. Computational modeling (Gaussian 09) predicts transition-state energies to optimize pathways favoring desired regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
